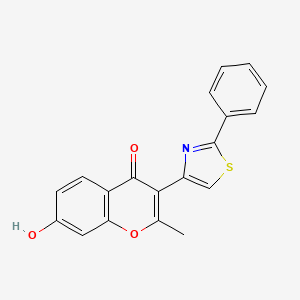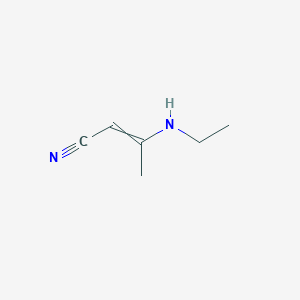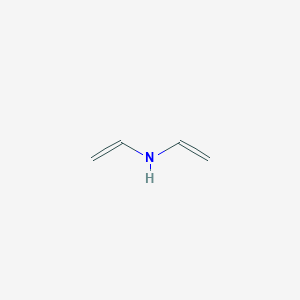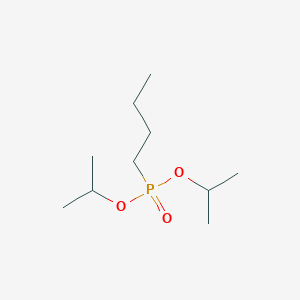
N,N,4-Trichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-Trichlorobenzamide is an organic compound with the molecular formula C7H5Cl3NO It is a derivative of benzamide, where three chlorine atoms are substituted at the nitrogen and the fourth position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,4-Trichlorobenzamide can be synthesized through the direct condensation of 4-trichlorobenzoic acid and amines. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of 4-trichlorobenzoic acid with amines at elevated temperatures. The process may also utilize solvents and catalysts to enhance the reaction rate and yield. The use of ultrasonic irradiation in industrial production is gaining popularity due to its eco-friendly nature and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4-Trichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,4-Trichlorobenzamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,4-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain metabolic processes and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorobenzoyl chloride: A chlorinated aromatic compound used in organic synthesis.
3,5-Dichlorobenzamide: Another benzamide derivative with similar chemical properties.
Uniqueness
N,N,4-Trichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
56260-71-0 |
|---|---|
Formule moléculaire |
C7H4Cl3NO |
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
N,N,4-trichlorobenzamide |
InChI |
InChI=1S/C7H4Cl3NO/c8-6-3-1-5(2-4-6)7(12)11(9)10/h1-4H |
Clé InChI |
YFBGYAXCJSTYDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)


![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)






